molecular formula C8H17NO B14890494 cis-2-Isopropyl-6-methylmorpholine

cis-2-Isopropyl-6-methylmorpholine

Cat. No.: B14890494
M. Wt: 143.23 g/mol
InChI Key: CERIOZOOOANTCX-HTQZYQBOSA-N
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Description

cis-2-Isopropyl-6-methylmorpholine: is a heterocyclic organic compound that belongs to the morpholine family. It is characterized by a six-membered ring containing one nitrogen atom and one oxygen atom. This compound is notable for its unique structural features, which include an isopropyl group at the second position and a methyl group at the sixth position, both in the cis configuration. These structural attributes contribute to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Isopropyl-6-methylmorpholine typically involves the cyclization of diisopropanolamine in the presence of an acidic catalyst such as sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the cis isomer. The process involves the elimination of water from diisopropanolamine, leading to the formation of the morpholine ring .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through similar cyclization reactions, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production of the desired cis isomer while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: cis-2-Isopropyl-6-methylmorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrogen and oxygen atoms in the ring, as well as the isopropyl and methyl substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced morpholine derivatives, and various substituted morpholines, depending on the specific reagents and conditions used .

Scientific Research Applications

cis-2-Isopropyl-6-methylmorpholine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, it serves as a versatile intermediate in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used as a probe to study the interactions of morpholine derivatives with biological macromolecules. It helps in understanding the binding mechanisms and effects of morpholine-based drugs on biological systems .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific molecular pathways, particularly those involving nitrogen-containing heterocycles .

Industry: In the industrial sector, this compound is employed as a solvent and catalyst in various chemical processes. Its stability and reactivity make it suitable for use in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of cis-2-Isopropyl-6-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound’s nitrogen and oxygen atoms play a crucial role in its binding to target molecules, facilitating various biochemical reactions. The isopropyl and methyl groups contribute to its overall stability and reactivity, enhancing its effectiveness in different applications .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(2R,6S)-2-methyl-6-propan-2-ylmorpholine

InChI

InChI=1S/C8H17NO/c1-6(2)8-5-9-4-7(3)10-8/h6-9H,4-5H2,1-3H3/t7-,8-/m1/s1

InChI Key

CERIOZOOOANTCX-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1CNC[C@@H](O1)C(C)C

Canonical SMILES

CC1CNCC(O1)C(C)C

Origin of Product

United States

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